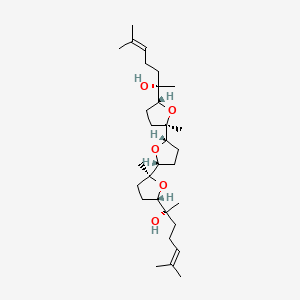

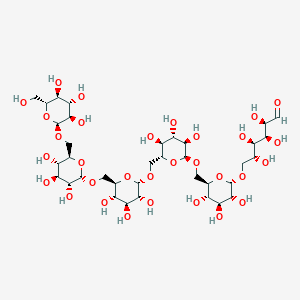

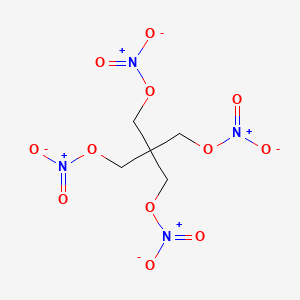

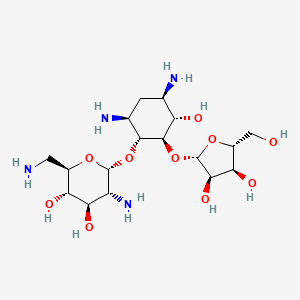

![molecular formula C10H14N2O6 B1201438 5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 81691-06-7](/img/structure/B1201438.png)

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione

Vue d'ensemble

Description

3-Methylpseudouridine is a uridine analog that inhibits the enzyme RNA polymerase . It has been shown to inhibit protein synthesis and can be used in the treatment of bacterial infections . It is synthesized by solid-phase chemistry on a polymeric support and purified by high-performance liquid chromatography . It is also used for increasing viability or longevity of organ or organ explant using modified mRNAs for proteins essential for organ survival .

Synthesis Analysis

The synthesis of 3-Methylpseudouridine involves the use of pseudouridine and some of its naturally occurring derivatives in the AMBER distribution either alone or in combination with the revised γ torsion parameters . The application of the recommended bsc0 correction leads to an improvement in the description not only of the distribution in the γ torsional space but also of the sugar pucker distributions .

Molecular Structure Analysis

A new set of partial atomic charges for pseudouridine, 1-methylpseudouridine, 3-methylpseudouridine and 2′-O-methylpseudouridine and a new set of glycosidic torsional parameters (χ ND) based on chosen glycosidic torsional profiles that most closely corresponded to the NMR data for conformational propensities have been reported .

Chemical Reactions Analysis

The chemical reactions of 3-Methylpseudouridine involve the use of pseudouridine and 5-methyl cytidine as substitutions for uridine and cytidine to avoid the immune response and cytotoxicity induced by introducing mRNA into cells .

Physical And Chemical Properties Analysis

3-Methylpseudouridine has a molecular formula of C10H14N2O6 and a molecular weight of 258.22796 . It has a density of 1.576±0.06 g/cm3 . The pKa value is 9.88±0.10 .

Applications De Recherche Scientifique

Role in Ribosomal RNA Structure : 3-Methylpseudouridine has been identified as a constituent of Escherichia coli's 23S ribosomal RNA, specifically in a segment that interacts with domain V in forming the peptidyl transferase center of the ribosome (Kowalak et al., 1996). This finding suggests its significance in the three-dimensional structure and function of the ribosome.

Fermentation Product : It has been identified as a fermentation product in broths of Nocardia lactamdurans, accumulating following the increase of extracellular uracil in strains with elevated levels of de novo pyrimidine biosynthetic enzymes (Nielsen & Arison, 1989). This application points towards its potential role in microbial metabolic processes.

Conformational Studies : Research has been conducted on the conformations of 3-Methylpseudouridine, revealing that it adopts primarily a syn conformation in solution, which could have implications for its interactions with other biomolecules (Desaulniers et al., 2005).

Biosynthesis in Ribosomal RNA : Investigations into the biosynthesis of hypermodified nucleotides in ribosomal RNA of yeast and human cells suggest a role for 3-Methylpseudouridine in RNA maturation processes (Brand et al., 1978).

Synthesis for Structural Studies : Synthetic approaches to 3-Methylpseudouridine have been developed for the purpose of creating RNA with modified nucleosides for high-resolution structure studies (Chui et al., 2002). This application is crucial for understanding RNA structure and function at a molecular level.

Modified Nucleoside in Archaebacterial tRNA : 3-Methylpseudouridine has been found to replace ribosylthymine in the T psi C loop of most tRNAs examined in archaebacteria (Pang et al., 1982), indicating a unique role in tRNA structure and function in these organisms.

Role in COVID-19 mRNA Vaccines : A notable application of a related compound, N1-Methylpseudouridine, has been its use in COVID-19 mRNA vaccines to enhance their effectiveness (Nance & Meier, 2021). This highlights the importance of such modifications in modern medical applications.

Propriétés

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEJZRDJXRVUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002125 | |

| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81691-06-7 | |

| Record name | NSC363818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

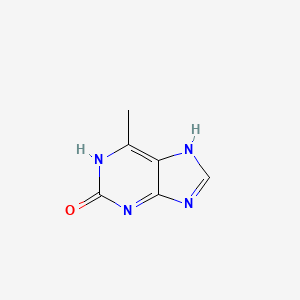

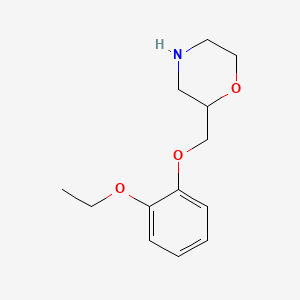

![6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1201365.png)